molecular formula C8H6BrNOS B13458796 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Cat. No.: B13458796
M. Wt: 244.11 g/mol
InChI Key: IOUPREDWGSYGLO-UHFFFAOYSA-N
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Description

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylthiophene with a suitable nitrile under acidic conditions to form the desired thienopyridine ring system. The reaction conditions often require elevated temperatures and the presence of a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized thienopyridine derivatives.

Scientific Research Applications

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is unique due to its specific ring structure and the presence of both bromine and methyl groups. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

6-Bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula for this compound is C8H6BrNOSC_8H_6BrNOS, with a molecular weight of approximately 232.11 g/mol. The compound features a thieno-pyridine structure that contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thienopyridinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate the potency of these compounds in inhibiting microbial growth .

Compound NameMIC (µg/mL)Activity Type
This compound8 - 32Antibacterial
4-Methyl-5-(2-furanyl)-thieno[2,3-d]pyrimidin-4-one16 - 64Antimycobacterial

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines at low micromolar concentrations. For example, one study reported IC50 values ranging from 1.1 to 4.7 µM against HeLa cells, indicating a selective cytotoxic effect on cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .

Cell LineIC50 (µM)Selectivity
HeLa1.1High
L12102.8Moderate
CEM2.3Moderate

The mechanism underlying the biological activity of this compound involves the inhibition of tubulin polymerization, which is critical for cell division. Compounds that share structural similarities with this compound have been shown to disrupt the microtubule dynamics essential for mitosis, leading to cell cycle arrest in the G2/M phase .

Case Studies

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that derivatives of thienopyridinones could effectively inhibit tumor growth by interfering with microtubule assembly. The findings highlighted the potential of these compounds as chemotherapeutic agents in cancer treatment.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of thienopyridinones against Mycobacterium tuberculosis and other pathogens. The results indicated significant activity against these strains, suggesting potential applications in treating infectious diseases.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

6-bromo-4-methylthieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C8H6BrNOS/c1-10-4-5(9)7(11)8-6(10)2-3-12-8/h2-4H,1H3

InChI Key

IOUPREDWGSYGLO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CS2)Br

Origin of Product

United States

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